Siphonodictyol G
Description
Siphonodictyol G is a Drimane-type meroterpenoid isolated from marine sponges, notably S. coralliphagum, found in Pacific and Caribbean regions . It belongs to a structurally diverse class of natural products derived from marine organisms, characterized by a fused drimane sesquiterpene skeleton combined with phenolic or quinone moieties . This compound exhibits broad-spectrum antimicrobial activity against clinical pathogens such as Staphylococcus aureus, Bacillus subtilis, and Vibrio anguillarum .
Properties
CAS No. |
105064-32-2 |
|---|---|
Molecular Formula |
C22H36NiPS10 |
Synonyms |
Siphonodictyol G |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Siphonodictyol G shares structural and functional similarities with other Drimane meroterpenoids isolated from marine sponges. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Structural Differences
- This compound vs. H: While both share the Drimane backbone, the position of hydroxyl groups likely influences their binding affinities to microbial targets. Siphonodictyol H may exhibit altered potency due to steric or electronic effects .
- Siphonodictyal B1: Contains a hydroquinone moiety absent in G. This structural feature enhances its ability to increase intracellular calcium levels, a mechanism absent in G .
Pharmacokinetic and Source Considerations
- Natural Sources: this compound and H are co-isolated from S. coralliphagum, indicating shared biosynthetic pathways . Bis(sulfato)-cyclosiphonodictyol A and siphonodictyal B1 are found in Bahamas sponges, highlighting geographic variability in meroterpenoid production .
- Stability and Solubility: Siphonodictyal B1 is prone to hydrolysis, converting to B2 in aqueous environments, whereas this compound is more stable . Sulfated derivatives like bis(sulfato)-cyclosiphonodictyol A may exhibit enhanced solubility compared to non-sulfated analogs .
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